molecular formula C7H4BrCl2NO B2512156 (1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride CAS No. 1704442-62-5

(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B2512156
CAS No.: 1704442-62-5
M. Wt: 268.92
InChI Key: UQSCFVLGKXZQRO-UHFFFAOYSA-N
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Description

(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with a complex structure that includes bromine, chlorine, and a hydroxybenzenecarboximidoyl group

Scientific Research Applications

(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

Based on its structure, it is likely to interact with proteins or enzymes that have affinity for halogenated aromatic compounds .

Mode of Action

It is likely to involve nucleophilic substitution reactions, where the chloride or bromide group on the compound is replaced by a nucleophile . This can result in changes to the target protein or enzyme, potentially altering its function .

Biochemical Pathways

Halogenated aromatic compounds can potentially disrupt various biochemical pathways, depending on their specific targets . The downstream effects of these disruptions would depend on the specific pathways and targets involved.

Pharmacokinetics

Like other halogenated aromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Halogenated aromatic compounds can potentially cause a variety of effects, depending on their specific targets and the cells in which these targets are expressed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride. For example, factors such as pH, temperature, and the presence of other chemicals can affect its stability and reactivity . Additionally, the compound’s action and efficacy can be influenced by factors such as the concentration of the compound, the presence of its targets, and the physiological state of the cells it interacts with .

Safety and Hazards

Information on safety and hazards is typically found in material safety data sheets (MSDS). These documents contain information on toxicity, environmental impact, handling precautions, and first aid measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride typically involves multiple steps, starting with the preparation of the hydroxybenzenecarboximidoyl precursor. This precursor is then subjected to bromination and chlorination reactions under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the benzene ring. The final step involves the formation of the carboximidoyl chloride group, which is achieved through the reaction of the intermediate compound with thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The hydroxybenzenecarboximidoyl group can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form imines or esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Similar structure but lacks the hydroxybenzenecarboximidoyl group.

    4-Chloro-2-nitrobenzoic acid: Contains a nitro group instead of the hydroxybenzenecarboximidoyl group.

    2-Bromo-4-chlorophenol: Similar structure but with a hydroxyl group instead of the carboximidoyl chloride group.

Uniqueness

(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, as well as the hydroxybenzenecarboximidoyl chloride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(1Z)-2-bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO/c8-6-3-4(9)1-2-5(6)7(10)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSCFVLGKXZQRO-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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